3-(4-Hydroxybut-1-yl)cyclopentene
Description
3-(4-Hydroxybut-1-yl)cyclopentene is a cyclopentene derivative featuring a hydroxybutyl substituent at the 3-position of the cyclopentene ring. The cyclopentene core, a five-membered unsaturated hydrocarbon with one double bond, confers inherent reactivity, while the hydroxybutyl group introduces steric, electronic, and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-cyclopent-2-en-1-ylbutan-1-ol |
InChI |
InChI=1S/C9H16O/c10-8-4-3-7-9-5-1-2-6-9/h1,5,9-10H,2-4,6-8H2 |
InChI Key |
NXNZCULJPZPHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopentene Derivatives
Substituent Effects on Reactivity and Selectivity
a) 3-(Trimethylsilyl)cyclopentene (9a)
- Synthesis : Prepared via hydrosilylation of 1,3-cyclopentadiene with trichlorosilane followed by methylation .
- Reactivity: Undergoes regioselective autoxidation to form 3-(trimethylsilyl)cyclopentenone (10a) with 12% yield, driven by the electron-withdrawing silyl group stabilizing the transition state .
b) 3-Arylcyclopentenes (e.g., 3-(4-Methoxyphenyl)cyclopentene)
- Reactivity: Participates in Friedel-Crafts alkylation with phenol derivatives under acidic conditions (BF₃·H₃PO₄), yielding substituted aryl ethers .
- Comparison: The hydroxybutyl substituent in 3-(4-Hydroxybut-1-yl)cyclopentene could act as an intramolecular nucleophile or hydrogen-bond donor, altering reaction pathways compared to aryl-substituted analogs.
c) 4-Methylcyclopentene
Structural and Crystallographic Comparisons
- Crystal Packing: Piperidine/piperazine-cyclopentene hybrids (e.g., 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline) exhibit curved molecular conformations and C–H⋯H interactions dominating Hirshfeld surfaces (65–67%) .
- Prediction for this compound: The hydroxy group may introduce O–H⋯O hydrogen bonds, reducing H⋯H contact contributions and altering crystal lattice energies compared to non-polar derivatives.
Thermodynamic and Spectroscopic Properties
- 4-Methylcyclopentene : Flash point: −29°C; highly flammable due to low molecular weight .
- 3-(Trimethylsilyl)cyclopentene : Likely higher flash point due to silyl group stabilization.
- This compound : Expected to have reduced flammability and higher polarity, impacting its use in industrial settings .
Preparation Methods
Methodology and Reaction Conditions
This method employs asymmetric hydroboration of 5-substituted cyclopentadienes using (+)-di-3-pinanylborane to achieve enantioselectivity. The process involves:
-
Cyclopentadiene preparation : Thermal cracking of dicyclopentadiene at 200–210°C under nitrogen.
-
Formation of methyl 2,4-cyclopentadiene-1-acetate : Reaction of cyclopentadienylsodium with methyl bromoacetate in tetrahydrofuran (THF) at −78°C.
-
Hydroboration-oxidation : Treatment with (+)-di-3-pinanylborane at −78°C, followed by oxidation with hydrogen peroxide and sodium hydroxide.
Key Outcomes
Photochemical Oxidation Followed by Thiourea Reduction
Reaction Mechanism
This two-step protocol leverages singlet oxygen generated via rose bengal photosensitization to form an endo-peroxide intermediate, which is reduced by thiourea:
Optimization and Scalability
-
Safety : Compressed air replaces pure oxygen to mitigate peroxide accumulation risks.
-
Scale-up : Demonstrated in a 20 L reactor with consistent yield.
Enzymatic Desymmetrization of Diacetate Intermediates
Biocatalytic Approach
Novozym-435® (Candida antarctica lipase B) catalyzes the enantioselective transesterification of cis-3,5-diacetoxy-1-cyclopentene in methyl tert-butyl ether (MTBE) at 5°C.
Ruthenium-Catalyzed Ring-Closing Metathesis
Synthetic Route
A tandem metathesis strategy constructs the cyclopentene core from carbocyclic olefins using Grubbs-type catalysts:
Performance Metrics
Hydrogen Fluoride-Mediated Cyclization
Procedure Overview
Cyclopentadiene reacts with 4-hydroxybutyl groups in the presence of hydrogen fluoride (HF) to form the target compound.
Limitations
Chiral Amine-Catalyzed Spirocyclization
One-Pot Enantioselective Synthesis
A palladium/chiral secondary amine system enables spirocyclization of azlactones and enals, followed by acid-catalyzed ring opening.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Complexity |
|---|---|---|---|---|
| Asymmetric Hydroboration | 30 | >99 | Moderate | High |
| Photochemical/Thiourea | 30 | N/A | High | Moderate |
| Enzymatic Desymmetrization | 95 | >99 | High | Low |
| Ruthenium Metathesis | 12 | >98 | Low | Very High |
| HF Cyclization | 50–60 | N/A | Moderate | Moderate |
| Chiral Amine Catalysis | 47–70 | 97 | Moderate | High |
Q & A
Basic: What are reliable synthetic routes for generating derivatives of 3-(4-Hydroxybut-1-yl)cyclopentene?
Methodological Answer:
A two-step approach can be adapted from cyclopentene derivative synthesis:
- Step 1: Addition-Esterification
React cyclopentene with a carboxylic acid (e.g., acetic acid) using Amberlyst-35 cation-exchange resin at 323–343 K. This forms cyclopentyl acetate analogs, leveraging the hydroxybutyl group’s reactivity . - Step 2: Transesterification
Replace the ester group with methanol (3:1 molar ratio to substrate) under similar conditions to yield hydroxylated derivatives. Thermodynamic calculations (via group contribution methods) predict >98% selectivity for intermediates like cyclopentyl acetate, validated experimentally .
Basic: How does the hydroxybutyl substituent influence regioselectivity in insertion or addition reactions?
Methodological Answer:
The hydroxybutyl group directs regioselectivity via steric and electronic effects. For example:
- C–H Insertion vs. C=C Addition:
In methylene reactions with cyclopentene derivatives, bulky substituents like hydroxybutyl favor C–H insertion over C=C addition due to steric hindrance. Product ratios (e.g., methylcycloalkene isomers) remain constant across pressures (10–300 Torr), confirming collisionally stabilized intermediates . - Oxidation Reactions:
Substituents like trimethylsilyl in analogous compounds (e.g., 3-(trimethylsilyl)cyclopentene) show high regioselectivity for allylic oxidation (e.g., γ-silyl-2-cyclopentenone formation), guided by substituent electronic effects .
Advanced: How can computational methods optimize enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Enzyme Design:
Use molecular docking and quantum mechanics/molecular mechanics (QM/MM) to engineer limonene epoxide hydrolase (LEH) variants. For cyclopentene oxide derivatives, computational screening of 28 designs achieved >85% enantiomeric excess (e.e.), reducing experimental testing by >99% compared to traditional CASTing approaches . - Transition-State Modeling:
Predict stereochemical outcomes by modeling the hydroxybutyl group’s interaction with catalytic residues (e.g., Rhodium(I) catalysts in allylic oxidation) .
Advanced: What mechanisms explain contradictory product yields in hydroxybutylcyclopentene oxidation?
Methodological Answer:
Contradictions between theoretical and experimental yields arise from:
- Radical vs. Metal-Mediated Pathways:
Rhodium-catalyzed oxidations of silylated analogs proceed via metal-stabilized transition states, whereas benzoyl peroxide-initiated reactions follow radical chains. Both pathways exhibit similar regioselectivity, indicating substituent dominance over mechanism . - Microreactor Effects:
In cyclopentene oxidations, microreactors improve selectivity (93% for glutaraldehyde) by controlling intermediate lifetimes. Adjusting residence time (2–4.5 h) and catalyst loading (0.02 M tungstic acid) reconciles discrepancies between batch and flow systems .
Advanced: How to reconcile invariant product ratios with variable reaction conditions?
Methodological Answer:
- Collisional Stabilization:
In gas-phase methylene reactions, product ratios (e.g., 3-/4-methylcyclohexene) remain unchanged across pressures (10–600 Torr) due to rapid collisional stabilization of singlet methylene adducts. This overrides pressure-dependent isomerization . - Thermodynamic Control:
For cyclopentene esterification, equilibrium conversions (e.g., 98% cyclopentyl acetate) align with experimental yields under optimized temperatures (323–343 K) and molar ratios (3:1 methanol:acetate) .
Basic: What thermodynamic parameters govern the stability of this compound intermediates?
Methodological Answer:
- Group Contribution Methods:
Estimate liquid heat capacities (Ruzicka–Domalski), vaporization enthalpies (Ducros), and formation enthalpies (Yoneda) for intermediates. For cyclopentyl acetate analogs, ΔfH°liquid ≈ -17.7 kJ/mol and ΔvapH° ≈ 32.7 kJ/mol . - Equilibrium Constants:
Calculate using Gibbs free energy (ΔG° = -RT ln K) for esterification (Keq ≈ 10^3 at 343 K) and transesterification (Keq ≈ 10^2 at 323 K) .
Advanced: How do substituents affect ion energetics in mass spectral analysis?
Methodological Answer:
- Gas-Phase Ionization:
For methylcyclopentene derivatives, ionization potentials (IP) vary with substituent position (e.g., 1-methylcyclopentene: IP = 9.99 eV; 4-methylcyclopentene: IP = 10.59 eV). Use NIST data to calibrate fragmentation patterns . - Fragmentation Pathways:
Hydroxybutyl groups increase stability of carbocation intermediates (e.g., m/z 82.14 for C6H10+), validated via electron ionization (EI) spectra and DFT calculations .
Advanced: What strategies improve selectivity in hydroxybutylcyclopentene functionalization?
Methodological Answer:
- Ligand-Modified Catalysts:
Palladium nanoparticles with β-cyclodextrin ligands enhance hydrogenation selectivity for acetylenic bonds in analogs like 3-methyl-1-penten-4-yn-3-ol . - Additive Effects:
KBr (0.02 M) in cyclopentene oxidation increases selectivity for glutaraldehyde (93%) by stabilizing peroxo intermediates .
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